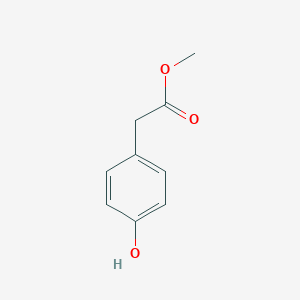

N-(1-Naphthalen-2-yl-ethyl)hydroxylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-(1-Naphthalen-2-yl-ethyl)hydroxylamine, such as naphthalene derivatives and related fluorescent probes, involves processes like catalytic acylation and condensation reactions. These compounds are synthesized using various methods, including catalysis by platinum for hydroarylation and reactions involving hydroxylamine derivatives for creating specific functional groups (Fa et al., 2015), (Liu et al., 2018).

Molecular Structure Analysis

The molecular structures of these compounds show interesting features such as displacement of atoms from planes, formation of three-dimensional networks through hydrogen bonding, and various conformations depending on the substituents. For instance, in certain naphthalene derivatives, the presence of N-atom displacement and specific conformations contribute to the molecule's properties (Zhang et al., 2009).

Chemical Reactions and Properties

Naphthalene derivatives undergo various chemical reactions, including oxidation in different conditions leading to products like nitrosonaphthols. These reactions are influenced by factors such as the presence of air and solution conditions (Manson, 1974). The synthesis processes and chemical reactions highlight the reactivity and transformation capabilities of these compounds.

Physical Properties Analysis

The physical properties, such as solubility and stability, of naphthalene derivatives depend on their molecular structure and substituents. These characteristics can be inferred from the synthesis and structure analysis, although specific studies on physical properties were not directly found in the provided research.

Chemical Properties Analysis

Chemical properties, such as reactivity with different chemicals and stability under various conditions, are evident from the synthesis and chemical reaction studies. For example, the reactivity of naphthalene derivatives with thiols and their oxidation by air provide insights into their chemical behavior and potential applications in chemical synthesis (Manson, 1974).

Aplicaciones Científicas De Investigación

-

Synthesis of Naphthalene-Based Push-Pull Molecules

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of naphthalene-based push-pull molecules .

- Method : The hydroxyl group at the amine side chains in the compounds can be utilized as the reactive site for radiolabeling transformations .

- Results : The specific results or outcomes of this application are not provided in the source .

-

Preparation of S (-)-1- (1’'-naphthyl) ethanol

- Field : Organic Synthesis

- Application : N-formamide, derived from 1-Acetylnaphthalene, is used in the preparation of S (-)-1- (1’'-naphthyl) ethanol, an important synthetic intermediate of mevinic acid .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes of this application are not provided in the source .

-

Synthesis of 2-[®-1-(naphthalen-1-yl)ethyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one

- Field : Organic Synthesis

- Application : This compound is an intermediate for the synthesis of some isoindolinone compounds, which can be used in the fields of medicine, organic synthesis, and fine chemicals .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes of this application are not provided in the source .

-

Synthesis of 2-(1-(6-(Dimethylamino)naphthalen-2-yl)ethylidene)malononitrile (DDNP)

- Field : Organic Chemistry

- Application : This compound was initially developed as a solvent polarity/viscosity dependent fluorescent D-π-A type dye, which can be utilized for tissue staining in fluorescence microscopy .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes of this application are not provided in the source .

-

Synthesis of 1-[(2-Substituted phenyl …

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of 1-[(2-Substituted phenyl …] .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : It can be supposed that nitro derivatives may interact by hydrogen bonding with specific biological structures in S. aureus (that are not present in MRSA strains) .

-

Preparation of N-(2-(NAPHTHALEN-1-YLOXY)-ETHYL)-ACETAMIDE

- Field : Organic Synthesis

- Application : This compound is used in the preparation of N-(2-(NAPHTHALEN-1-YLOXY)-ETHYL)-ACETAMIDE .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

Propiedades

IUPAC Name |

N-(1-naphthalen-2-ylethyl)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-9(13-14)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13-14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXGFKZGWPEIDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443689 |

Source

|

| Record name | N-Hydroxy-1-(naphthalen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Naphthalen-2-yl-ethyl)hydroxylamine | |

CAS RN |

111525-02-1 |

Source

|

| Record name | N-Hydroxy-1-(naphthalen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-1H-benzo[d]imidazol-6-amine](/img/structure/B46661.png)

![5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B46680.png)

![1,8-Diazabicyclo[5.4.0]undec-7-ene](/img/structure/B46681.png)

![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B46688.png)